molecular formula C8H5Br2N3S B13705184 2-Amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazole

2-Amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazole

Cat. No.: B13705184
M. Wt: 335.02 g/mol
InChI Key: OEGLSWTXXZXPQO-UHFFFAOYSA-N
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Description

2-Amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a dibromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dibromoaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The dibromophenyl group can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation and reduction reactions can modify the thiadiazole ring or the dibromophenyl group.

Scientific Research Applications

2-Amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazole has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is studied for its electronic and optical properties, making it a candidate for use in organic semiconductors and photovoltaic devices.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazole varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 2-Amino-5-(2-bromophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazole is unique due to the presence of two bromine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dibromo substitution pattern can enhance its potential as a pharmacophore and its electronic properties for materials science applications.

Properties

Molecular Formula

C8H5Br2N3S

Molecular Weight

335.02 g/mol

IUPAC Name

5-(2,4-dibromophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5Br2N3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

OEGLSWTXXZXPQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C2=NN=C(S2)N

Origin of Product

United States

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